molecular formula C5H3N3OS B8657683 3H-Thiopheno[2,3-d]1,2,3-triazin-4-one

3H-Thiopheno[2,3-d]1,2,3-triazin-4-one

Cat. No. B8657683
M. Wt: 153.16 g/mol
InChI Key: AUMYBOLSUBPAEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08258119B2

Procedure details

To an ice cold solution (0° C.) of 2-aminothiophene-3-carboxamide (5 g, 35.21 mmol) in concentrated sulfuric acid (40 mL) was added a cold (0° C.) solution of sodium nitrite (2.5 g, 35.21 mmol) in concentrated sulfuric acid (30 mL) for 30 min (while adding, the temperature should keep between −5-0° C.). After addition, the mixture was stirred at the same temperature (0° C.) for 3 h. The mixture was poured into crushed ice slowly with stirring for 15 min and stirred at the same temperature for 15 min. The solution was extracted with ethyl acetate (4×200 mL) and the combined EtOAc layer was washed with water, brine and dried over sodium sulfate. The solution was filtered and evaporated the solvent. The residue was chromatographed over silica gel column using chloroform-methanol (95:5) as eluents to give the product as a pale red color solid (1.0 g, 18%), mp 175-176° C. 1H NMR (400 MHz, DMSO-d6): δ 15.18 (1H, s), 8.16 (1H, d, J=5.6 Hz), 7.64 (1H, d, J=5.6 Hz); 13C NMR (100 MHz, DMSO-d6): δ 159.1, 153.8, 132.0, 126.1, 121.2; LC-MS (negative ion mode): m/z 152 (M−H)−.
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Yield
18%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[S:3][CH:4]=[CH:5][C:6]=1[C:7]([NH2:9])=[O:8].[N:10]([O-])=O.[Na+]>S(=O)(=O)(O)O>[N:1]1[C:2]2[S:3][CH:4]=[CH:5][C:6]=2[C:7](=[O:8])[NH:9][N:10]=1 |f:1.2|

Inputs

Step One
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
5 g
Type
reactant
Smiles
NC=1SC=CC1C(=O)N
Name
Quantity
2.5 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
40 mL
Type
solvent
Smiles
S(O)(O)(=O)=O
Name
Quantity
30 mL
Type
solvent
Smiles
S(O)(O)(=O)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at the same temperature (0° C.) for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
while adding
CUSTOM
Type
CUSTOM
Details
should keep between −5-0° C.
ADDITION
Type
ADDITION
Details
After addition
ADDITION
Type
ADDITION
Details
The mixture was poured
CUSTOM
Type
CUSTOM
Details
into crushed ice slowly
STIRRING
Type
STIRRING
Details
with stirring for 15 min
Duration
15 min
STIRRING
Type
STIRRING
Details
stirred at the same temperature for 15 min
Duration
15 min
EXTRACTION
Type
EXTRACTION
Details
The solution was extracted with ethyl acetate (4×200 mL)
WASH
Type
WASH
Details
the combined EtOAc layer was washed with water, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
The solution was filtered
CUSTOM
Type
CUSTOM
Details
evaporated the solvent
CUSTOM
Type
CUSTOM
Details
The residue was chromatographed over silica gel column

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
N1=NNC(C2=C1SC=C2)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1 g
YIELD: PERCENTYIELD 18%
YIELD: CALCULATEDPERCENTYIELD 18.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.